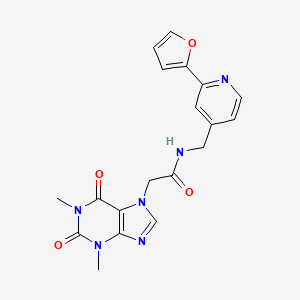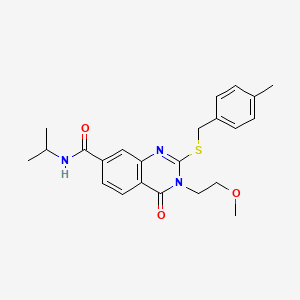![molecular formula C18H15Cl4N3O2 B2412278 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide CAS No. 245039-16-1](/img/structure/B2412278.png)
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide, also known as BDMC, is a chemical compound that has gained prominence in scientific research due to its potential therapeutic applications. BDMC belongs to the family of malonamide compounds and is known for its high selectivity towards cancer cells. In
Applications De Recherche Scientifique
Polyamide Synthesis
N1,N3-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide has been utilized in the synthesis of novel polyamides. Kihara, Sugimoto, and Endo (1999) demonstrated that ketene N,N-acetals reacted with isocyanates to yield polyamides incorporating the bis(dimethylamino)methylenemalonamide group. These polyamides, soluble in various organic solvents, can react with diacid chloride to form crosslinked polymers (Kihara, Sugimoto, & Endo, 1999).
Charge-Transfer Complexes
The compound has been involved in the synthesis of charge-transfer complexes. Rodríguez et al. (2001) prepared n-(N,N-dimethylamino)phenylethynes, which developed 1:1 charge-transfer complexes with TCNE, exhibiting unique spectroscopic characteristics (Rodríguez et al., 2001).
Organogelators Research
Research on malonamides, including the bis(dimethylamino)methylenemalonamide group, has also explored their potential as organogelators. Jokić et al. (2009) investigated bis(phenylglycinol)malonamide derivatives, revealing insights into their gelling properties and stereochemistry (Jokić et al., 2009).
Surfactant Synthesis
In the field of surfactants, Tao Mingsha (2014) demonstrated the synthesis of unsymmetrical Gemini surfactants based on malonamide. These surfactants, containing the bis(dimethylamino)methylenemalonamide group, showed improved foaming and emulsification performance compared to conventional surfactants (Tao Mingsha, 2014).
Propriétés
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O2/c1-25(2)9-12(17(26)23-15-5-3-10(19)7-13(15)21)18(27)24-16-6-4-11(20)8-14(16)22/h3-9H,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCAOWSNFFOTEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)
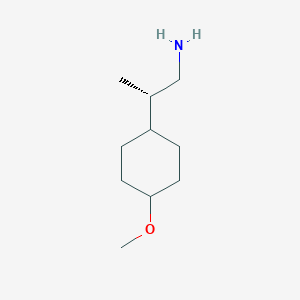

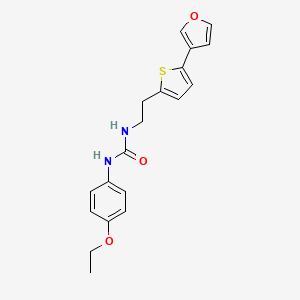
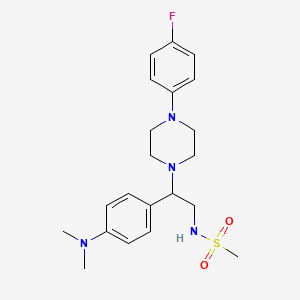
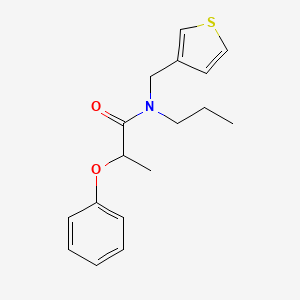
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)
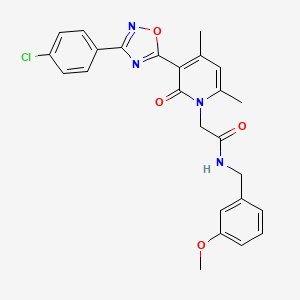
![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)

![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)
